molecular formula C19H23ClN6O2 B6039121 N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Katalognummer B6039121
Molekulargewicht: 402.9 g/mol
InChI-Schlüssel: OZZLGQHLCCVNPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was first developed by Pfizer in the early 2000s and has since been the subject of numerous scientific studies.

Wirkmechanismus

N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide acts as a potent inhibitor of Janus kinases (JAKs), which are enzymes that play a critical role in the signaling pathways involved in immune responses. By inhibiting these enzymes, N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can suppress the immune response and prevent the activation of immune cells. This mechanism of action makes N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide a promising drug candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide have been extensively studied in both in vitro and in vivo models. The compound has been shown to effectively inhibit JAK activity in a dose-dependent manner, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. In vivo studies have also demonstrated that N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can effectively suppress the immune response and prevent the development of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has several advantages for use in lab experiments. The compound is highly selective for JAKs and has a low toxicity profile, making it a safe and effective tool for studying the immune system. However, one limitation of N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is that it can have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One area of interest is the development of more selective JAK inhibitors that can target specific isoforms of the enzyme. Another potential direction is the investigation of N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide as a potential treatment for other diseases that involve dysregulated immune responses, such as inflammatory bowel disease and psoriasis. Additionally, there is a need for further research to fully understand the long-term effects of JAK inhibition and the potential risks associated with this type of therapy.
In conclusion, N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a promising drug candidate that has been extensively studied for its potential therapeutic applications in autoimmune diseases. The compound acts as a potent inhibitor of JAKs, leading to a suppression of the immune response and a reduction in the production of pro-inflammatory cytokines and chemokines. While there are limitations to the use of N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide in lab experiments, the compound has several advantages that make it a valuable tool for studying the immune system. Future research on N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide will help to further our understanding of its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves a series of chemical reactions that result in the formation of the final compound. The exact process used to synthesize this compound is proprietary information and has not been disclosed by Pfizer. However, it is known that the synthesis involves the use of various reagents and catalysts to facilitate the reactions.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications in a variety of disease conditions. The compound has been shown to have immunosuppressive properties and has been investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O2/c20-15-1-3-16(4-2-15)23-19(27)26-7-5-24(6-8-26)17-13-18(22-14-21-17)25-9-11-28-12-10-25/h1-4,13-14H,5-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZLGQHLCCVNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.